molecular formula C5H11NO B2512375 4-Hydroxypiperidine-2,2,6,6-d4 CAS No. 1014695-51-2

4-Hydroxypiperidine-2,2,6,6-d4

Cat. No.: B2512375
CAS No.: 1014695-51-2
M. Wt: 105.173
InChI Key: HDOWRFHMPULYOA-KHORGVISSA-N
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Description

4-Hydroxypiperidine-2,2,6,6-d4 is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-2,2,6,6-d4 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The crude product is then purified through distillation or crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-2,2,6,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxypiperidine-2,2,6,6-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-2,2,6,6-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in piperidine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypiperidine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which confer distinct properties such as increased stability and altered reaction kinetics. These features make it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

2,2,6,6-tetradeuteriopiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOWRFHMPULYOA-KHORGVISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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